3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
BenchChem offers high-quality 3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-16-9-13(4-6-17(16)27-18(22)24)28(25,26)21-11-12-3-5-14(19-10-12)15-7-8-20-23(15)2/h3-10,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWATDCHLGCLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities. This suggests that the compound may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has sufficient bioavailability to exert its effects.
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities. This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
It is known that the efficacy of antileishmanial and antimalarial drugs can be affected by various factors, including the presence of drug-resistant strains. This suggests that environmental factors could potentially influence the action of this compound.
Biological Activity
The compound 3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanism of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.41 g/mol. The structure features a benzo[d]oxazole core, a sulfonamide group, and a pyrazole-pyridine moiety that may contribute to its biological properties.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. A notable study demonstrated significant cytotoxic activity in breast cancer (MCF7) and liver cancer (HEPG2) cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| MCF7 | 120 - 527 |
| HEPG2 | 399 |
| NUGC | 60 |
These findings suggest that the compound exhibits broad-spectrum cytotoxicity, particularly against gastric and liver cancer cells .
The proposed mechanism involves the inhibition of specific signaling pathways associated with tumor growth. The presence of the pyrazole and pyridine rings is thought to enhance binding affinity to target proteins involved in cancer cell proliferation. For instance, modifications in the pyridine ring have shown to affect the compound's ability to inhibit SRC-3, a known oncogene, thereby blocking tumor growth in vivo .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence biological activity:
- Pyrazole Substituents : Variations in the substituents on the pyrazole ring affect potency. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .
- Pyridine Modifications : Altering the position of nitrogen atoms within the pyridine ring can drastically change inhibitory activities against cancer cell lines. The ortho-nitrogen appears crucial for maintaining activity .
Case Study 1: Breast Cancer Inhibition
In a recent study, the compound was tested against MCF7 breast cancer cells using the MTT assay. Results indicated that it significantly reduced cell viability at concentrations as low as 120 nM, highlighting its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Liver Cancer Efficacy
Another investigation focused on HEPG2 liver cancer cells where the compound demonstrated an IC50 value of 399 nM. This suggests selective activity, making it a candidate for further development as a liver cancer therapeutic .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential coupling of the pyrazole-pyridine moiety with the benzo[d]oxazole-sulfonamide core. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions between the pyridinylmethylamine and sulfonamide groups .
- Temperature control : Reactions often require reflux (80–100°C) to activate intermediates but must avoid decomposition of the thermally labile pyrazole ring .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is essential to isolate the product from unreacted starting materials .
Q. How can structural characterization resolve ambiguities in regiochemistry?
Advanced spectroscopic techniques are required:
- 1H/13C NMR : Chemical shifts at δ 8.2–8.5 ppm (pyridine protons) and δ 2.4–2.6 ppm (methyl groups on pyrazole) confirm substitution patterns .
- X-ray crystallography : Resolves spatial arrangements of the sulfonamide and pyridinylmethyl groups, which are prone to steric hindrance .
- HRMS : Validates molecular weight (expected [M+H]+: ~430–440 m/z) and rules out side products like N-oxide derivatives .
Q. What preliminary assays evaluate its biological activity?
Initial screening focuses on:
- Enzyme inhibition : Assays with carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO2 hydration, given sulfonamide’s known CA-binding affinity .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values <10 µM, indicative of therapeutic potential .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide functional group modifications?
Systematic substitutions are analyzed via:
- Pyrazole ring modifications : Replacing 1-methyl with trifluoromethyl (CF3) enhances metabolic stability but may reduce solubility (logP >3) .
- Sulfonamide bioisosteres : Replacing –SO2NH2 with tetrazole improves membrane permeability (measured via PAMPA assay) while retaining target affinity .
- Data-driven design : QSAR models (e.g., CoMFA) correlate electronic parameters (Hammett σ) of substituents with inhibitory activity .
Q. What computational methods predict off-target interactions?
Integrate:
- Molecular docking (AutoDock Vina) : Screens against >200 human kinases; prioritize kinases with binding energies <−8 kcal/mol .
- Pharmacophore mapping : Identifies overlap with known COX-2 inhibitors (e.g., celecoxib), suggesting anti-inflammatory applications .
- ADMET prediction (SwissADME) : Flags potential hepatotoxicity (CYP3A4 inhibition) and poor oral bioavailability (TPSA >90 Ų) .
Q. How to address contradictions in solubility vs. bioactivity data?
Conflicting results (e.g., high solubility but low cellular uptake) are resolved by:
- Solubility-pH profiling : Measure solubility in buffers (pH 1–7.4) to identify ionizable groups (e.g., sulfonamide pKa ~10) .
- Permeability assays : Use Caco-2 monolayers to distinguish passive diffusion (Papp <1×10⁻⁶ cm/s) from active transport .
- Salt formation : Co-crystallize with tromethamine to improve aqueous solubility (>5 mg/mL) without altering target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
